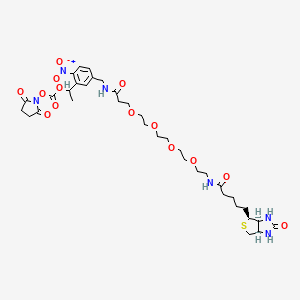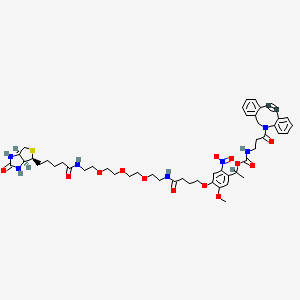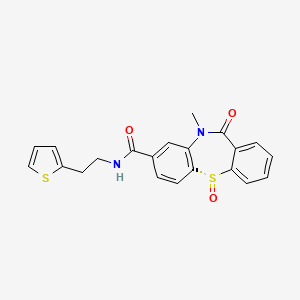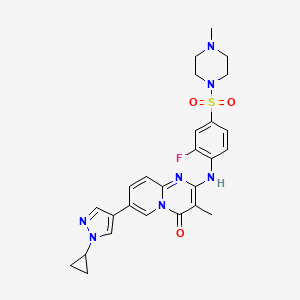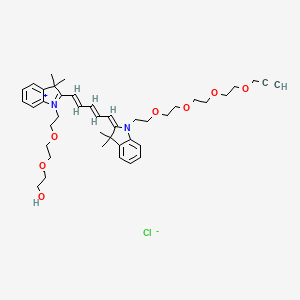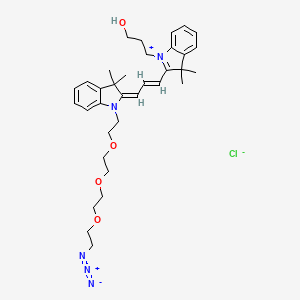
PDF inhibitor M-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PDF inhibitor M-2 is a peptide deformylase (PDF) inhibitor.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Agents
- Peptide Deformylase in Mycobacterium Tuberculosis: A novel class of PDF inhibitors demonstrated potent antimycobacterial effects, validating M. tuberculosis PDF as a drug target. These inhibitors showed significant activity against multidrug-resistant strains of M. tuberculosis, suggesting their potential as novel antimycobacterial agents (Teo et al., 2006).
Antibacterial Agents
- New Class of Antibacterial Agents: PDF, a prokaryotic metalloenzyme, is essential for bacterial growth but not required by mammalian cells, making it a selective target for antibacterial agents. Several potent PDF inhibitors have been identified and two have reached Phase I clinical trials, showing promising antibacterial activities and safety profiles (Jain et al., 2005).
- Mechanism-Based Rational Drug Design: Utilizing structural and mechanistic information, several potent PDF inhibitors have been identified, supporting the development of novel antibacterial agents (Sangshetti et al., 2014).
Antimalarial and Anticancer Drug Discovery
- Widening the Utility in Drug Discovery: Beyond antibacterial applications, PDF-like sequences found in parasites and humans suggest its utility in antimalarial and anticancer drug discovery. This broadens the scope of PDF inhibitors (Sangshetti et al., 2014).
Target for Antibacterial Chemotherapy
- PDF as an Essential Bacterial Metalloenzyme: PDF's role in deformylating newly synthesized polypeptides in bacteria, but not in mammalian cells, positions it as a novel target for antibacterial chemotherapy. Novel PDF inhibitors identified through metalloenzyme inhibitor libraries have shown potent and selective inhibition of PDF (Clements et al., 2001).
Emerging Antibacterial Drugs
- Efficacy in Respiratory Tract Infections: Current PDF inhibitors, most suitable for treating respiratory tract infections, show no cross-resistance with clinically used antibiotics. Two PDF inhibitors have progressed to Phase I clinical trials, demonstrating promising in vitro and in vivo efficacy (Chen & Yuan, 2005).
Drug Design and Discovery
- Ligand and Structure-Based Drug Design: The development of pharmacophore models using potent PDF inhibitors has advanced the discovery of new inhibitors, enhancing the efficacy and specificity of PDF inhibitors in antibacterial drug discovery (Gao et al., 2016).
Eigenschaften
Produktname |
PDF inhibitor M-2 |
|---|---|
Molekularformel |
C21H25N3O6 |
Molekulargewicht |
415.45 |
IUPAC-Name |
2-(2-Ethoxy-4-(((4-(3-oxomorpholino)phenyl)amino)methyl)phenoxy)-N-hydroxyacetamide |
InChI |
InChI=1S/C21H25N3O6/c1-2-29-19-11-15(3-8-18(19)30-13-20(25)23-27)12-22-16-4-6-17(7-5-16)24-9-10-28-14-21(24)26/h3-8,11,22,27H,2,9-10,12-14H2,1H3,(H,23,25) |
InChI-Schlüssel |
LUEVLOJSFNASCR-UHFFFAOYSA-N |
SMILES |
O=C(NO)COC1=CC=C(CNC2=CC=C(N3C(COCC3)=O)C=C2)C=C1OCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PDF inhibitor M2; PDF inhibitor M-2; PDF inhibitor M 2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



